2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid
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Overview
Description
2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid is an organic compound with the molecular formula C9H9Cl2NO4S. It is characterized by the presence of two chlorine atoms, a dimethylamino group, and a sulfonyl group attached to a benzoic acid core. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid typically involves multiple steps. One common method starts with the chlorination of a precursor compound, followed by sulfonation and subsequent reactions to introduce the dimethylamino group. For example, the synthesis may begin with the reaction of 2,4-dichlorobenzoic acid with chlorosulfonic acid to form 2,4-dichloro-5-sulfonylbenzoic acid. This intermediate is then reacted with dimethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts. The industrial synthesis may also include steps for purification and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the sulfonyl group.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact mechanism can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5-sulfamoylbenzoic acid: Similar structure but with a sulfamoyl group instead of a dimethylamino group.
2,4-Dichloro-5-nitrobenzoic acid: Contains a nitro group instead of a dimethylamino group.
2,4-Dichlorobenzoic acid: Lacks the sulfonyl and dimethylamino groups.
Uniqueness
2,4-Dichloro-5-[(dimethylamino)sulfonyl]benzoic acid is unique due to the presence of both the dimethylamino and sulfonyl groups, which confer specific chemical and biological properties. These functional groups make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2,4-dichloro-5-(dimethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO4S/c1-12(2)17(15,16)8-3-5(9(13)14)6(10)4-7(8)11/h3-4H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWISMTLOBZXEIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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